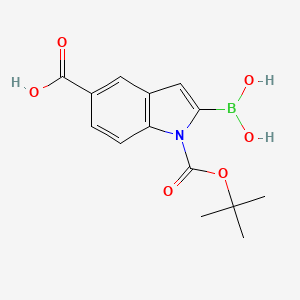
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid
描述
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid is a compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group, an indole ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron or boronic acid derivatives.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom of the indole ring. This step typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used with reagents like aryl halides and palladium catalysts.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted indole derivatives, depending on the nature of the substituent introduced.
科学研究应用
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules. Boronic acids are known for their ability to inhibit proteases and other enzymes.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment, particularly in boron neutron capture therapy (BNCT).
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes like serine proteases and kinases. The indole ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of an indole ring.
Indole-5-boronic Acid: Similar to the target compound but lacks the Boc protecting group.
1-(tert-Butoxycarbonyl)-1H-indole-5-boronic Acid: Similar structure but with variations in the position of the boronic acid group.
Uniqueness
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid is unique due to the presence of both the boronic acid group and the Boc protecting group on the indole ring. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific applications.
属性
IUPAC Name |
2-borono-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO6/c1-14(2,3)22-13(19)16-10-5-4-8(12(17)18)6-9(10)7-11(16)15(20)21/h4-7,20-21H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIOKSWXLIBVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723276 | |
| Record name | 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913388-58-6 | |
| Record name | 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)](/img/structure/B3301809.png)
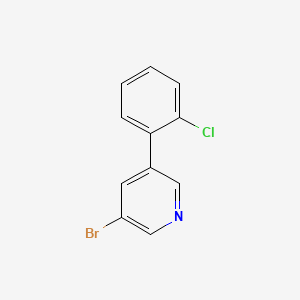
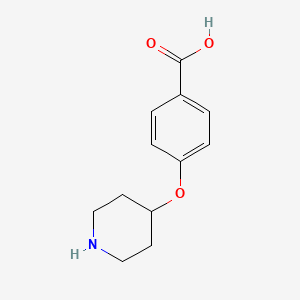
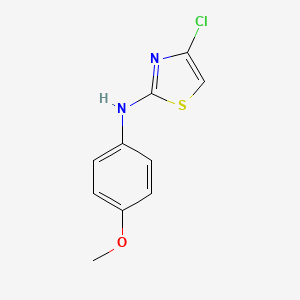
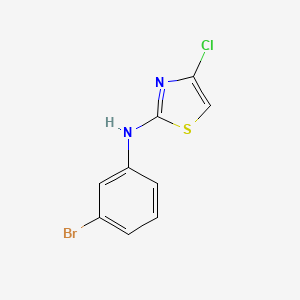
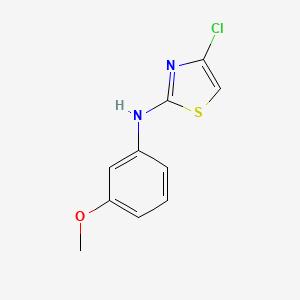

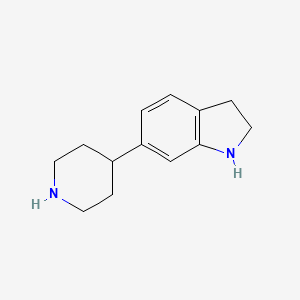
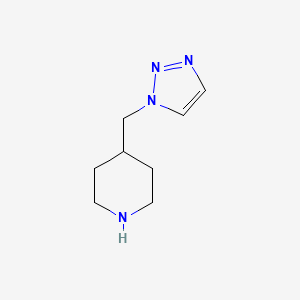
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3301862.png)

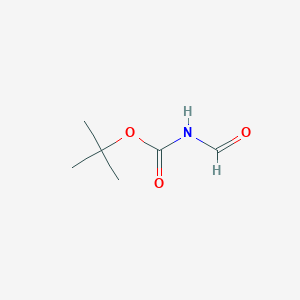

![1H-Indole-1-carboxylic acid, 2-borono-6-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301891.png)
